

# Bioavailability and Absorption Pathways of Creatine Nitrate: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Creatine Nitrate

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## Executive Summary

Creatine is a well-established ergogenic aid, with creatine monohydrate being the most studied form. However, its limited solubility has prompted the development of alternative forms, such as **creatine nitrate**. This technical guide provides a comprehensive overview of the current scientific understanding of the bioavailability and absorption pathways of **creatine nitrate**. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's pharmacokinetic profile and mechanisms of intestinal transport. This document synthesizes data from key clinical trials and in vitro studies, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex pathways and workflows using Graphviz diagrams. The evidence suggests that **creatine nitrate**'s enhanced solubility may lead to improved bioavailability compared to creatine monohydrate, primarily through the established creatine transporter SLC6A8, with a potential secondary influence from the nitrate moiety on intestinal physiology.

## Physicochemical Properties of Creatine Nitrate

**Creatine nitrate** is a salt formed by the combination of creatine with a nitrate group. The primary physicochemical characteristic that distinguishes it from creatine monohydrate is its significantly higher water solubility. Several sources indicate that **creatine nitrate** is approximately 10 times more soluble in water than creatine monohydrate. This enhanced

solubility is hypothesized to facilitate better dissolution in the gastrointestinal tract, potentially leading to improved absorption and bioavailability.

## Bioavailability and Pharmacokinetics

The bioavailability of a substance is a key determinant of its efficacy. Several studies have investigated the pharmacokinetics of **creatine nitrate**, often in comparison to creatine monohydrate.

## Comparative Pharmacokinetic Data

A key study by Ostojic et al. (2019) provides valuable insights into the serum and muscle creatine levels following supplementation with **creatine nitrate**, creatine monohydrate, and a combination of **creatine nitrate** with creatinine.[1] The study found that a combination of **creatine nitrate** and creatinine (CN-CRN) resulted in a significantly greater area under the concentration-time curve (AUC) for serum creatine compared to both **creatine nitrate** (CN) and creatine monohydrate (CRM) alone after a single dose.[1]

Table 1: Comparative Pharmacokinetic and Muscle Creatine Data from Ostojic et al. (2019)[1]

Parameter	Creatine Monohydrate (CRM)	Creatine Nitrate (CN)	Creatine Nitrate + Creatinine (CN-CRN)
Single-Dose Serum Creatine AUC (0-120 min) (μmol/L) x min	466.3 ± 47.9	622.7 ± 62.9	701.1 ± 62.1*
5-Day Change in Muscle Total Creatine (%)	2.1 ± 3.4	8.0 ± 5.9	9.6 ± 3.4

\*p < .001 vs. CRM and CN; \*\*p < .01 vs. CRM

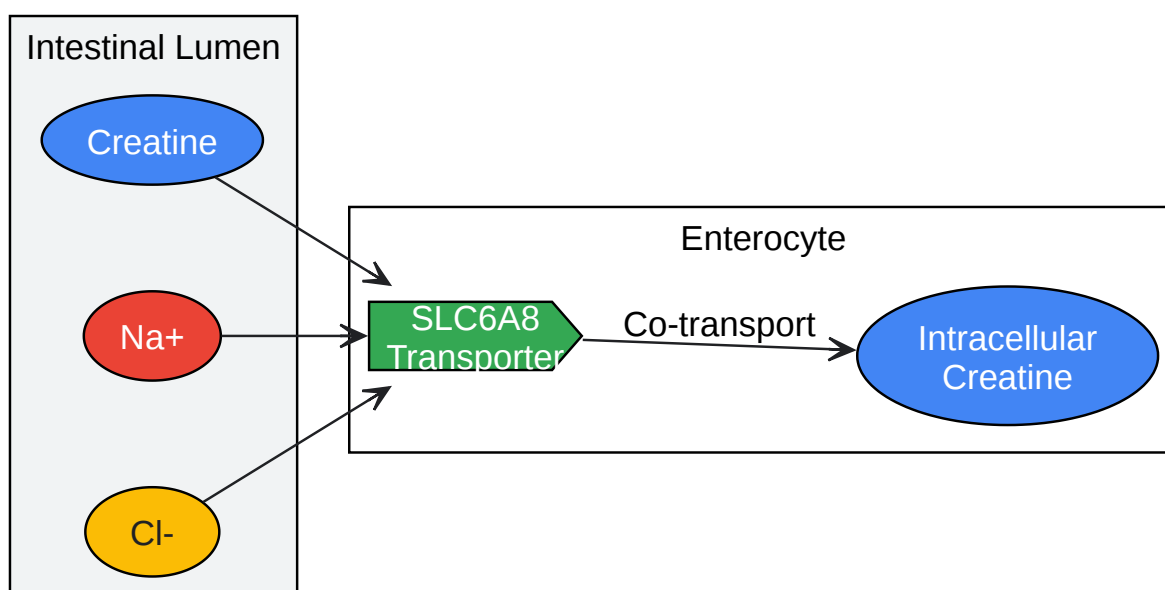
These findings suggest that **creatine nitrate**, particularly when combined with creatinine, may lead to higher circulating levels of creatine shortly after ingestion and greater muscle creatine accumulation over a 5-day period compared to creatine monohydrate.[1]

## Absorption Pathways

The absorption of creatine from the gastrointestinal tract is a critical step in its journey to target tissues like muscle and brain.

### Primary Pathway: The Creatine Transporter (SLC6A8)

The primary mechanism for creatine absorption in the intestine is via the sodium- and chloride-dependent creatine transporter, SLC6A8.[2] This transporter is located on the apical membrane of enterocytes and actively transports creatine into the cells against a concentration gradient. The process is electrogenic, meaning it is dependent on the electrochemical gradient across the cell membrane.



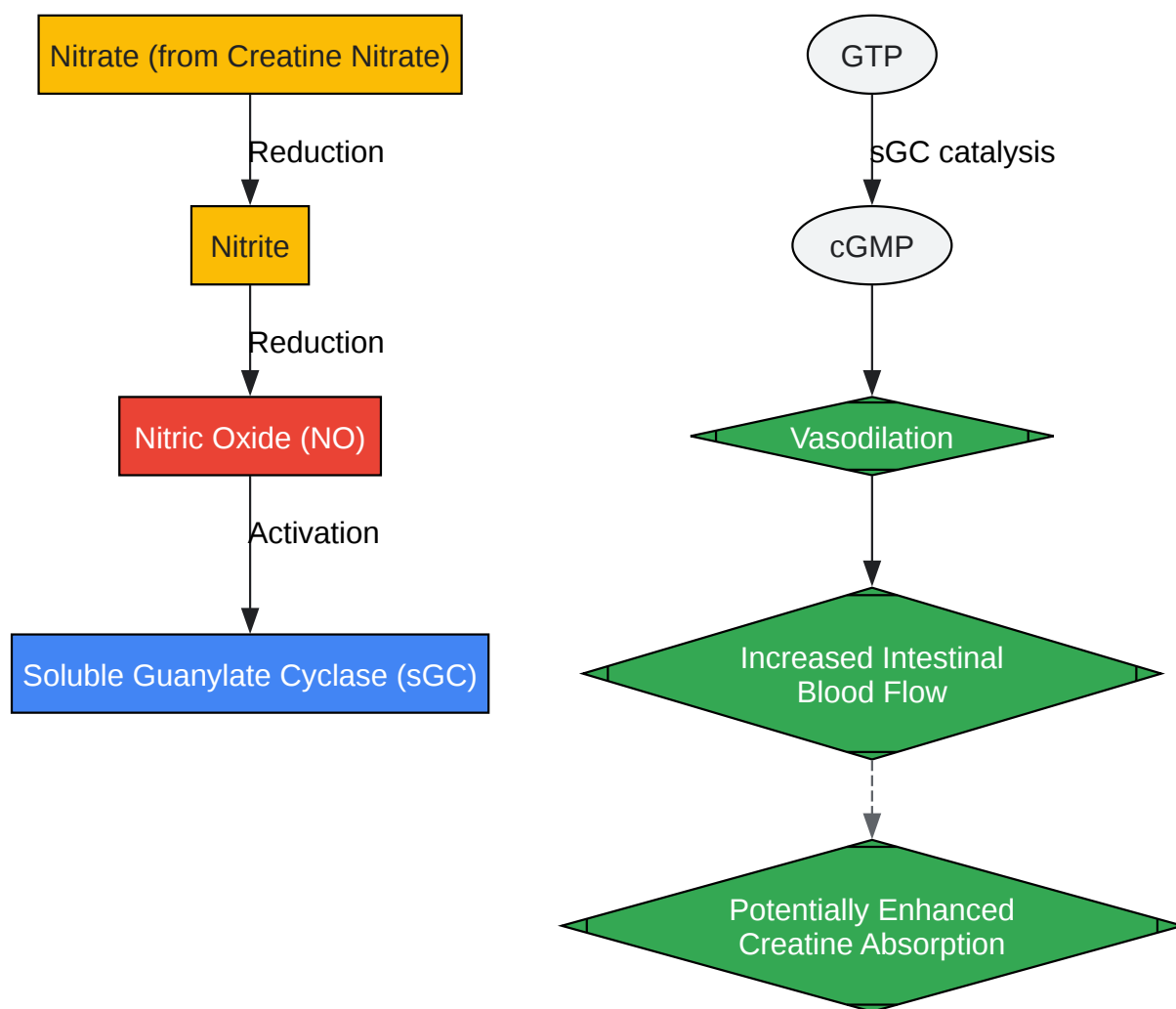
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**Figure 1:** The SLC6A8 Creatine Transporter Mechanism.

### Potential Influence of the Nitrate Moiety

The nitrate component of **creatine nitrate** may have indirect effects on creatine absorption. In the body, nitrate can be converted to nitric oxide (NO), a potent vasodilator. Increased NO levels in the intestinal vasculature could lead to enhanced blood flow, which may facilitate the transport of absorbed creatine away from the enterocytes and into the systemic circulation.

However, direct evidence for this specific mechanism in the context of **creatine nitrate** absorption is currently limited.



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**Figure 2:** Potential Nitric Oxide Signaling Pathway in the Intestine.

## Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the bioavailability and safety of **creatine nitrate**.

## In Vivo Human Pharmacokinetic and Efficacy Studies

### 5.1.1 Ostojic et al. (2019): A Randomized Controlled Trial[1]

- Study Design: A randomized, double-blind, crossover trial.
- Participants: Healthy young men.
- Interventions:
  - Single-dose pharmacokinetic study: Participants received either creatine monohydrate (CRM), **creatine nitrate** (CN), or **creatine nitrate** with creatinine (CN-CRN).
  - 5-day supplementation study: Participants consumed their assigned supplement daily for 5 days.
- Blood Sampling: For the pharmacokinetic study, blood samples were collected at baseline and at multiple time points post-ingestion (e.g., 30, 60, 90, 120 minutes).
- Muscle Biopsy: Muscle biopsies were taken from the vastus lateralis before and after the 5-day supplementation period to determine muscle creatine content.
- Analytical Methods: Serum and muscle creatine concentrations were determined using high-performance liquid chromatography (HPLC).

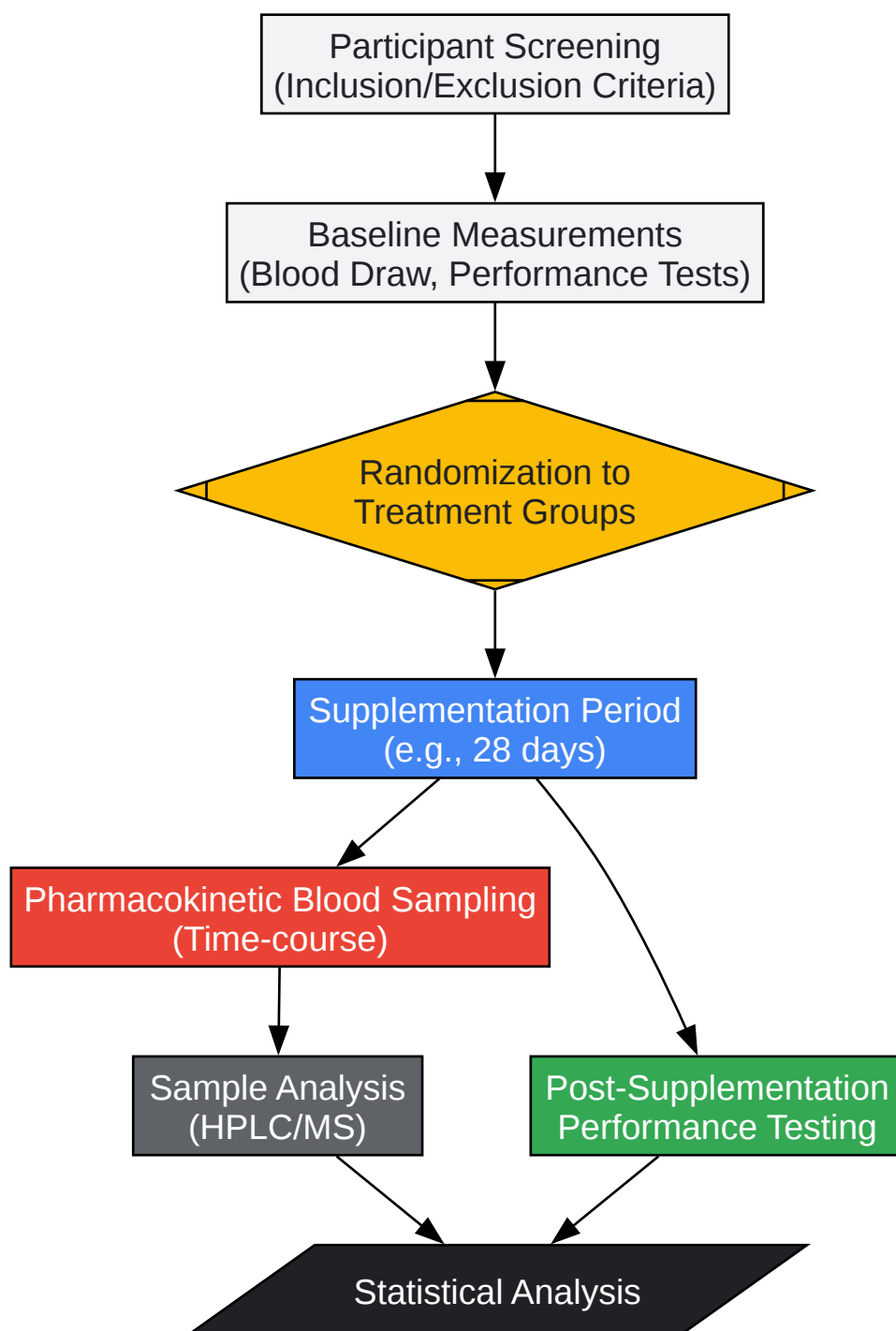
### 5.1.2 Galvan et al. (2016): Dose-Dependent Safety and Efficacy[3]

- Study Design: A randomized, double-blind, placebo-controlled trial.
- Participants: Resistance-trained males.
- Interventions: Participants were assigned to one of four groups: placebo, creatine monohydrate (5g/day), low-dose **creatine nitrate** (1.5g/day), or high-dose **creatine nitrate** (3g/day) for 28 days.
- Performance Measures: Bench press performance, Wingate anaerobic capacity test, and repeated sprint ability were assessed at baseline and after 28 days.

- Safety Monitoring: Blood and urine samples were collected to monitor markers of kidney and liver function.

#### 5.1.3 Joy et al. (2014): 28-Day Safety Study[\[4\]](#)

- Study Design: A randomized, placebo-controlled trial.
- Participants: Healthy young men and women.
- Interventions: Participants received either a placebo, 1g/day of **creatine nitrate**, or 2g/day of **creatine nitrate** for 28 days.
- Safety Monitoring: Comprehensive blood panels were analyzed at baseline and at the end of the 28-day period to assess hematological and metabolic markers of safety.



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**Figure 3:** Typical Experimental Workflow for a Human Pharmacokinetic Study.

## In Vitro Permeability Studies

### 5.2.1 Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used in vitro model to predict intestinal drug absorption.

- Cell Culture: Caco-2 cells are seeded on permeable supports and cultured for approximately 21 days to allow for differentiation into a polarized monolayer with tight junctions, mimicking the intestinal barrier.
- Permeability Measurement:
  - The test compound (e.g., **creatine nitrate**) is added to the apical (AP) side of the monolayer.
  - Samples are collected from the basolateral (BL) side at various time points to determine the rate of transport across the cell layer.
  - The apparent permeability coefficient ( $P_{app}$ ) is calculated.
- Transport Mechanism Investigation: To investigate the involvement of specific transporters, the assay can be performed in the presence and absence of known transporter inhibitors.

## Data Presentation

Table 2: Summary of Key Findings from **Creatine Nitrate** Bioavailability and Safety Studies



Study	Population	Dosage	Duration	Key Findings
Ostojic et al. (2019)[1]	Healthy Men	Single dose & 5 days	5 days	CN-CRN showed higher serum creatine AUC and greater muscle creatine accumulation than CRM.
Galvan et al. (2016)[3]	Resistance-Trained Men	1.5g & 3g/day	28 days	3g/day of CN was well-tolerated and showed similar performance benefits to 5g/day of CRM.
Joy et al. (2014) [4]	Healthy Men & Women	1g & 2g/day	28 days	CN supplementation up to 2g/day for 28 days was found to be safe with no adverse effects on hematological markers.

## Conclusion

The available evidence suggests that **creatine nitrate** is a bioavailable source of creatine. Its enhanced water solubility is a plausible reason for potentially improved absorption and pharmacokinetic profiles compared to creatine monohydrate, as indicated by some studies showing higher serum creatine levels and greater muscle accumulation. The primary absorption pathway is believed to be the SLC6A8 creatine transporter, with the nitrate moiety possibly contributing to enhanced intestinal blood flow via the nitric oxide pathway, although this requires further investigation. The detailed experimental protocols from key human clinical trials provide a framework for future research in this area. While promising, more large-scale,

long-term comparative studies are needed to definitively establish the superiority of **creatine nitrate** over creatine monohydrate in terms of bioavailability, efficacy, and safety for various populations and performance goals. Future research should also focus on elucidating the precise role of the nitrate component in the absorption process.

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